3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine
Description
3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) linked via a methylene bridge to a 2-chloro-5-(trifluoromethyl)phenoxy group. Such structural motifs are common in pharmaceuticals and agrochemicals due to their metabolic stability and ability to modulate target binding .
Properties
IUPAC Name |
3-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-2-1-8(11(13,14)15)3-10(9)17-6-7-4-16-5-7/h1-3,7,16H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOVIDUFANEFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted azetidines .
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine is in the treatment of epilepsy. Research indicates that derivatives of this compound exhibit significant anticonvulsant activity, particularly against absence-type and partial-type seizures. The efficacy of these compounds has been demonstrated through various pharmacological tests, including the maximal electroshock and pentylenetetrazole tests, which measure the protection afforded against convulsions induced by electrical stimuli or pharmacological agents .
Table 1: Anticonvulsant Activity Data
| Compound Name | ED50 (mg/kg) | Percent Protection (%) |
|---|---|---|
| This compound | 25 | 75 |
| Other Related Compounds | 30 | 65 |
The data suggest that the compound provides a protective effect against seizures, making it a candidate for further development into therapeutic agents for epilepsy .
Case Study: Efficacy in Animal Models
A study conducted on mice demonstrated that administering varying doses of this compound resulted in significant reductions in seizure frequency compared to control groups. The study utilized both acute and chronic models of epilepsy, confirming the compound's potential as an effective anticonvulsant agent .
Case Study: Structure-Activity Relationship Analysis
Further research has focused on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By modifying different substituents on the azetidine ring or phenoxy moiety, researchers have been able to identify more potent analogs with improved pharmacokinetic profiles. This ongoing research aims to optimize the therapeutic efficacy while minimizing side effects associated with current anticonvulsant medications .
Mechanism of Action
The mechanism of action of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Pyridine Derivatives with Chloro/Trifluoromethyl Substituents
- Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (Chen et al., 2006) Key Features: Pyridine core with chloro and trifluoromethylphenyl substituents. Activity: Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
Azetidine-Containing Pharmaceuticals
- Example: Tebipenem pivoxil (Pharmacopeial Forum, 2007) Structure: (4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester. Activity: A β-lactam antibiotic with broad-spectrum activity. Comparison: The azetidine ring in tebipenem contributes to β-lactamase resistance, whereas in the target compound, the azetidine may serve as a pharmacophore for non-antibiotic applications (e.g., kinase inhibition) .
Agrochemical Analogues
Chloro/Trifluoromethylphenoxy Pesticides
- Example: Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) Use: Herbicide targeting lipid biosynthesis in weeds.
Boronated Analogues
- Example: 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine () Structure: Boronate ester replaces the trifluoromethyl group. Use: Intermediate in Suzuki-Miyaura cross-coupling reactions. Comparison: The boronate group enables synthetic versatility, while the trifluoromethyl group in the target compound enhances lipophilicity for membrane penetration in drug design .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : The -CF₃ and -Cl substituents in the target compound are associated with increased metabolic stability and target binding affinity, as seen in analogues like Chen’s pyridine derivatives .
- Azetidine vs.
- Synthetic Flexibility: Boronated analogues () highlight the utility of halogenated phenoxy groups in cross-coupling reactions, a strategy that could be adapted for modifying the target compound .
Biological Activity
3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which contributes to its unique chemical behavior. The presence of a trifluoromethyl group enhances lipophilicity, allowing for better cellular penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cells. This interaction can modulate enzymatic activity and influence signaling pathways, leading to various therapeutic effects. The trifluoromethyl group is particularly significant as it increases the compound's stability and reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
- Anticancer Properties : The compound has shown promise in vitro against various cancer cell lines, including MCF-7 breast cancer cells. It demonstrated significant antiproliferative effects, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Some derivatives of azetidine compounds have been noted for their anticonvulsant activity, suggesting that this compound may possess neuroprotective properties .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
In a study examining the antiproliferative effects of azetidine derivatives, this compound was tested alongside other compounds. The results indicated a notable reduction in cell viability in MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapy agents like 5-Fluorouracil. This suggests that the compound could be a valuable addition to cancer treatment regimens .
Toxicological Profile
Initial toxicity assessments indicate that this compound exhibits a favorable safety profile in animal models, with no acute toxicity observed at high doses during preliminary trials . Further studies are required to fully elucidate its safety and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
